Methyl 3-amino-4-chlorothiophene-2-carboxylate
Description
Contextual Significance of Thiophene (B33073) Heterocycles in Contemporary Organic Synthesis
Thiophene, a five-membered heterocyclic compound containing a single sulfur atom, represents a cornerstone in the field of heterocyclic chemistry. The thiophene nucleus is a prevalent structural motif found in numerous natural products and has been integrated into a vast array of pharmacologically active compounds. In contemporary organic synthesis, thiophene and its derivatives are highly valued for their unique electronic properties and versatile reactivity. They serve as essential intermediates and building blocks for the construction of more complex molecular architectures. The aromaticity of the thiophene ring, combined with the reactivity of its carbon and sulfur atoms, allows for a wide range of chemical transformations, making it a privileged scaffold in both medicinal chemistry and materials science.
Overview of Aminothiophene Carboxylates as Versatile Building Blocks
Within the broad family of thiophene derivatives, aminothiophene carboxylates stand out as particularly versatile synthetic intermediates. These compounds are characterized by the presence of both an amino group and a carboxylate ester function on the thiophene ring. This bifunctional nature allows for sequential or orthogonal chemical modifications, providing access to a diverse library of complex molecules.
The synthesis of polysubstituted 2-aminothiophenes is most famously achieved through the Gewald reaction. wikipedia.orgorganic-chemistry.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, providing a straightforward and efficient route to these highly functionalized heterocycles. wikipedia.orgarkat-usa.org The strategic placement of the amino and ester groups makes these compounds ideal precursors for the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are of significant interest in drug discovery. nih.govnih.gov The amino group acts as a nucleophile, while the ester group can be hydrolyzed, reduced, or converted into other functionalities, further expanding their synthetic utility. mdpi.com
Specific Placement of Methyl 3-amino-4-chlorothiophene-2-carboxylate within Thiophene Derivative Research
This compound is a specific example of the aminothiophene carboxylate class. Its structure is distinguished by the presence of a chlorine atom at the 4-position, an amino group at the 3-position, and a methyl carboxylate group at the 2-position. This particular arrangement of functional groups dictates its reactivity and positions it as a valuable building block for targeted synthetic applications.
The primary role of this compound in research is as a key intermediate for the synthesis of fused heterocyclic systems, particularly thieno[3,2-d]pyrimidines. The amino and ester groups are perfectly positioned to undergo cyclization reactions with various reagents to form the pyrimidine (B1678525) ring fused to the thiophene core. The chlorine atom at the 4-position offers an additional site for chemical modification, potentially through nucleophilic substitution or cross-coupling reactions, allowing for the introduction of further molecular diversity. While extensive research has been published on its methyl-substituted analog, Methyl 3-amino-4-methylthiophene-2-carboxylate, the chloro-substituted version serves a similar and crucial role in providing access to halogenated derivatives of biologically active scaffolds. researchgate.netchemicalbook.com
The physical and chemical properties of this compound are summarized in the table below, with a comparison to its 4-methyl analog.
| Property | This compound | Methyl 3-amino-4-methylthiophene-2-carboxylate |
|---|---|---|
| CAS Number | 632356-41-3 | 85006-31-1 nih.gov |
| Molecular Formula | C6H6ClNO2S | C7H9NO2S nih.gov |
| Molecular Weight | 191.64 g/mol | 171.22 g/mol nih.gov |
| IUPAC Name | This compound | methyl 3-amino-4-methylthiophene-2-carboxylate nih.gov |
| Appearance | Powder | White to light yellow crystal powder chemicalbook.com |
| Melting Point | Not specified | 85-88 °C chemicalbook.com |
The utility of this compound is exemplified in the synthesis of various substituted thienopyrimidines, which have been investigated for a range of biological activities. nih.govresearchgate.net The general synthetic route involves the reaction of the aminothiophene with reagents that provide the necessary carbon atoms to form the fused pyrimidine ring. For instance, cyclization with formamide (B127407) can lead to the formation of thieno[2,3-d]pyrimidin-4(3H)-one structures. nih.gov The presence of the chlorine atom is significant as halogenated organic compounds often exhibit altered pharmacokinetic profiles and binding affinities in biological systems.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-4-chlorothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-10-6(9)5-4(8)3(7)2-11-5/h2H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZKUKBGCABYDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632356-41-3 | |
| Record name | methyl 3-amino-4-chlorothiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Route Design for Methyl 3 Amino 4 Chlorothiophene 2 Carboxylate and Analogues
Strategic Approaches to De Novo Synthesis of the Thiophene (B33073) Core
The de novo synthesis approach involves the construction of the thiophene ring from acyclic precursors, allowing for the direct installation of required functional groups during the ring-forming process. This strategy is often favored for its efficiency and atom economy.
Multicomponent Reactions and Annulation Strategies for Thiophene Ring Formation
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. tandfonline.comnih.gov For the synthesis of 2-aminothiophenes, the Gewald reaction is the most prominent and widely utilized MCR. bohrium.comresearchgate.net This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester (such as methyl cyanoacetate) and elemental sulfur in the presence of a base. researchgate.nettandfonline.com The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the highly functionalized 2-aminothiophene.
To obtain the specific substitution pattern of Methyl 3-amino-4-chlorothiophene-2-carboxylate, a key starting material would be an α-chloroketone or its equivalent. The reaction mechanism inherently places the amino group at the C3 position and the carboxylate at the C2 position, originating from the methyl cyanoacetate (B8463686) precursor.
Beyond the classical Gewald synthesis, modern [3+2] annulation strategies have emerged as powerful methods for constructing tetrasubstituted thiophenes. rsc.orgacs.org These approaches involve the reaction of a three-atom synthon with a two-atom synthon to form the five-membered thiophene ring, offering alternative pathways to complex substitution patterns. rsc.orgrsc.org
| Synthetic Strategy | Reactants | Key Features |
| Gewald Reaction | α-Chloro Ketone, Methyl Cyanoacetate, Elemental Sulfur, Base (e.g., Morpholine) | One-pot, high atom economy, directly forms the 2-amino-3-carboxylate pattern. |
| [3+2] Annulation | β-oxodithioester, Dialkyl acetylenedicarboxylate | Rapid, high yields, provides access to highly functionalized thiophenes. acs.org |
| Ring Transformation | 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles, Methyl thioglycolate | Converts a pre-existing heterocycle into a polysubstituted thiophene. rsc.org |
Regioselective Introduction of Functional Groups on the Thiophene Nucleus
The regiochemistry of substituents in de novo syntheses is often dictated by the nature of the starting materials and the reaction mechanism itself. In the Gewald reaction, the positions of the amino and ester groups are predetermined by the use of an α-cyanoester. researchgate.net The challenge then becomes the selective introduction of substituents at the C4 and C5 positions.
Achieving 4-chloro substitution via a Gewald-type reaction requires an appropriately substituted carbonyl compound. For instance, using a 1,3-dicarbonyl compound where one of the methylene (B1212753) protons is substituted with chlorine can direct the cyclization to form a 4-substituted thiophene.
For more complex analogues, sequential regioselective C-H functionalization offers a powerful tool for modifying the thiophene core after its initial formation. nih.gov By employing directing groups, it is possible to selectively activate specific C-H bonds for arylation, alkylation, or halogenation, providing access to a wide array of substituted thiophenes. nih.govnih.gov For instance, a removable directing group at the C3-amino position could facilitate selective functionalization at the C4 position.
Conversion Pathways from Precursor Molecules
An alternative to de novo synthesis is the functionalization of an existing thiophene ring. This approach is practical when suitable thiophene precursors are readily available and can be efficiently converted to the desired target molecule.
Exploitation of Related Thiophene Carboxylates as Synthetic Intermediates
A common and effective strategy involves starting with a commercially available or easily synthesized thiophene that already contains some of the required functional groups. Methyl 3-aminothiophene-2-carboxylate or Methyl 3-amino-4-methylthiophene-2-carboxylate serve as excellent precursors. researchgate.netchemicalbook.com This approach reduces the synthesis to a few key functional group interconversions, primarily the introduction of the chlorine atom at the C4 position. The synthesis of the key intermediate, Methyl 3-amino-4-methylthiophene-2-carbohydrazide, has been achieved via hydrazinolysis of Methyl 3-amino-4-methylthiophene-2-carboxylate, demonstrating the utility of this precursor in further derivatization. researchgate.net
Halogenation Methods for Thiophene Derivatives at Specific Positions
The halogenation of the thiophene ring is a well-established electrophilic aromatic substitution reaction. iust.ac.ir Thiophene is significantly more reactive than benzene, and halogenation can occur readily. iust.ac.irwikipedia.org The key to synthesizing this compound from a precursor like Methyl 3-aminothiophene-2-carboxylate is achieving regioselective chlorination at the C4 position.
The C3-amino group is a strong activating group and is ortho, para-directing. In the thiophene ring, the positions ortho to C3 are C2 and C4. Since the C2 position is already substituted with the electron-withdrawing carboxylate group, electrophilic attack is sterically and electronically directed to the C4 position. This inherent reactivity allows for highly selective chlorination. Common and effective reagents for this transformation include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂).
| Chlorinating Agent | Typical Conditions | Selectivity |
| N-Chlorosuccinimide (NCS) | Acetonitrile or DMF, Room Temperature | High selectivity for the activated C4 position. |
| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane or Chloroform, 0 °C to Room Temperature | Potentially more reactive; can lead to dichlorination if not controlled. |
| Chlorine Gas (Cl₂) | Acetic Acid or Halogenated Solvent | Highly reactive and less selective, often leading to mixtures. |
Amination and Esterification Strategies for Functional Group Incorporation
In conversion pathways, the amino and ester groups may need to be introduced or modified. While de novo methods often install these groups directly, alternative routes exist.
Amination: If a precursor such as Methyl 4-chlorothiophene-2-carboxylate were available, introducing the amino group at C3 could be accomplished through nitration followed by reduction. However, nitration of thiophenes can lead to mixtures of isomers and requires careful control. iust.ac.ir A more modern and selective approach is the use of metal-catalyzed amination reactions, such as the copper-catalyzed amination of halothiophenes, which provides a direct method for forming C-N bonds. researchgate.net
Esterification: The methyl ester group is typically incorporated by using a methyl-ester-containing reactant in a de novo synthesis (e.g., methyl cyanoacetate). researchgate.net If the synthesis starts from a thiophene-2-carboxylic acid, the ester can be readily formed using standard esterification procedures. This includes Fischer esterification (refluxing in methanol (B129727) with a catalytic amount of strong acid) or conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with methanol. beilstein-journals.orgsemanticscholar.org Palladium-catalyzed carbonylation of a 2-halothiophene precursor under carbon monoxide pressure in the presence of methanol is another viable method for introducing the ester functionality. beilstein-journals.org
Optimization of Reaction Conditions and Process Efficiency
The efficiency of synthesizing this compound and its analogues is highly dependent on the careful optimization of various reaction parameters. The selection of an appropriate catalyst, solvent, and temperature regimen can significantly impact the reaction rate, yield, and the formation of byproducts.
Catalyst Selection and Mechanistic Elucidation in Thiophene Synthesis
The Gewald reaction, a cornerstone in the synthesis of 2-aminothiophenes, proceeds through a base-catalyzed mechanism. The reaction is initiated by a Knoevenagel condensation between a ketone or aldehyde and an active methylene nitrile, followed by the addition of elemental sulfur and subsequent cyclization. wikipedia.org The choice of base is critical in promoting the initial condensation and facilitating the subsequent steps of the reaction.
A variety of bases have been successfully employed as catalysts in the Gewald reaction and its modifications. These range from simple organic amines to more complex catalytic systems. The selection of the optimal catalyst often depends on the specific substrates and desired reaction outcomes. For instance, in the synthesis of various 2-aminothiophene derivatives, bases such as morpholine, piperidine, and triethylamine (B128534) are commonly used. researchgate.net
Recent research has also explored the use of organocatalysts and nanocatalysts to improve the efficiency and environmental footprint of the Gewald reaction. For example, L-proline and nano-ZnO have been demonstrated as effective catalysts, often leading to higher yields and milder reaction conditions. nih.gov The use of ultrasound in conjunction with a catalytic base has also been shown to significantly reduce reaction times. researchgate.net
The general mechanism of the Gewald reaction can be summarized in the following steps:
Knoevenagel Condensation: A basic catalyst abstracts a proton from the active methylene nitrile, which then undergoes a condensation reaction with the carbonyl compound.
Michael Addition of Sulfur: The resulting α,β-unsaturated nitrile reacts with elemental sulfur.
Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product. wikipedia.org
The table below summarizes the performance of various catalysts in the synthesis of 2-aminothiophene analogues, providing insights into their potential applicability for the synthesis of this compound.
| Catalyst | Substrates | Solvent | Temperature (°C) | Yield (%) | Reference |
| Morpholine | Ketone, Malononitrile, Sulfur | Ethanol (B145695) | Reflux | High | researchgate.net |
| Piperidine | Aldehyde, Ethyl Cyanoacetate, Sulfur | Methanol | 50 | 69-86 | nih.gov |
| L-proline | Ketone, Malononitrile, Sulfur | Ethanol | Reflux | High | organic-chemistry.org |
| Nano-ZnO | Ketone, Malononitrile, Sulfur | - | 100 | 37-86 | nih.gov |
| Sodium Polysulfide | Ketone, Malononitrile | Water | Ultrasound | Moderate to High | researchgate.net |
Solvent Effects and Temperature Control in High-Yield Preparations
The choice of solvent and the precise control of temperature are paramount in achieving high yields and purity in the synthesis of this compound and its analogues. The solvent not only dissolves the reactants but can also influence the reaction rate and the stability of intermediates.
A range of solvents have been investigated for the Gewald reaction, with polar protic solvents like ethanol and methanol being commonly employed. researchgate.netnih.gov These solvents are effective at dissolving the reactants and the elemental sulfur. Dimethylformamide (DMF) is another solvent that has been used, particularly in syntheses involving less reactive substrates. chemicalbook.com More recently, greener solvents, such as water, have been explored, often in combination with techniques like ultrasound irradiation, to develop more environmentally benign synthetic protocols. researchgate.net
Temperature plays a crucial role in the kinetics of the reaction. Generally, heating is required to drive the reaction to completion in a reasonable timeframe. Refluxing temperatures of the chosen solvent are often employed. researchgate.netnih.gov However, excessive temperatures can lead to the formation of side products and decomposition of the desired product. Microwave irradiation has emerged as a valuable tool for temperature control, often leading to significantly reduced reaction times and improved yields by providing rapid and uniform heating. wikipedia.org
The following table illustrates the impact of different solvents and temperatures on the yield of 2-aminothiophene analogues, which can serve as a guide for the synthesis of this compound.
| Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Ethanol | Reflux | 1.5 h | 69-86 | nih.gov |
| Methanol | 50 | - | High | arkat-usa.org |
| N,N-Dimethylformamide (DMF) | 70-90 | 4 h | 96.5 (for 4-methyl analogue) | chemicalbook.com |
| Water | Ultrasound (40 kHz) | 20-80 min | Moderate to High | researchgate.net |
| Solvent-free | 120 (Heat-assisted ball milling) | - | High | mdpi.com |
Advanced Chemical Transformations and Derivatization Chemistry of Methyl 3 Amino 4 Chlorothiophene 2 Carboxylate
Reactivity Profiles of the Amino and Ester Functionalities
The amino and ester groups of methyl 3-amino-4-chlorothiophene-2-carboxylate offer numerous avenues for synthetic diversification, enabling the introduction of a wide array of substituents and the construction of more complex molecular architectures.
Amino Group Transformations: Acylation, Alkylation, and Arylation Reactions
The nucleophilic character of the amino group at the C3 position makes it a prime site for various functionalization reactions.
Acylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental for introducing a variety of acyl moieties, thereby modifying the electronic and steric properties of the molecule.
Alkylation: Alkylation of the amino group can be achieved using alkyl halides. This reaction introduces alkyl substituents, which can influence the compound's lipophilicity and biological activity. The reaction typically proceeds under basic conditions to deprotonate the amino group, increasing its nucleophilicity.
Arylation: The introduction of aryl groups onto the amino function can be accomplished through N-arylation reactions. researchgate.net Modern palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have become a powerful tool for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction allows for the synthesis of a diverse range of N-aryl derivatives with significant potential in medicinal chemistry and materials science. wikipedia.org
Table 1: Examples of Amino Group Transformations
| Transformation | Reagent Example | Product Type |
|---|---|---|
| Acylation | Acetyl chloride | N-acetyl-3-amino-4-chlorothiophene-2-carboxylate derivative |
| Alkylation | Methyl iodide | N-methyl-3-amino-4-chlorothiophene-2-carboxylate derivative |
| Arylation | Phenylboronic acid | N-phenyl-3-amino-4-chlorothiophene-2-carboxylate derivative |
Ester Group Modifications: Hydrolysis, Transesterification, and Amidation Reactions
The methyl ester at the C2 position is susceptible to nucleophilic attack, allowing for its conversion into other functional groups.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred due to its generally higher yields and cleaner reactions. The resulting carboxylic acid is a key intermediate for further transformations.
Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl ester can undergo transesterification to form a different ester. This reaction is useful for introducing various alkoxy groups, which can alter the compound's physical and chemical properties.
Amidation: The ester can be converted directly to an amide by reacting with an amine, often at elevated temperatures. A more common and efficient method involves the initial hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using a standard peptide coupling reagent. A related transformation, hydrazinolysis, where the ester reacts with hydrazine, has been reported for the synthesis of 3-amino-4-methylthiophene-2-carbohydrazide from the corresponding methyl ester. researchgate.net
Table 2: Examples of Ester Group Modifications
| Transformation | Reagent Example | Product Type |
|---|---|---|
| Hydrolysis | Sodium hydroxide | 3-amino-4-chlorothiophene-2-carboxylic acid |
| Transesterification | Ethanol (B145695) | Ethyl 3-amino-4-chlorothiophene-2-carboxylate |
| Amidation | Ammonia | 3-amino-4-chlorothiophene-2-carboxamide |
Transformations Involving the Chloro Substituent
The chloro group at the C4 position provides a handle for further functionalization, particularly through transition metal-catalyzed cross-coupling reactions and nucleophilic substitution.
Nucleophilic Displacement Reactions for Diversification
While nucleophilic aromatic substitution on unactivated aryl chlorides can be challenging, the electron-withdrawing nature of the adjacent ester group can facilitate the displacement of the chloro substituent by strong nucleophiles under certain conditions. This allows for the introduction of a variety of functional groups, including alkoxy, amino, and cyano groups, further diversifying the molecular scaffold.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) for Carbon-Carbon Bond Formation
The chloro substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov
Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of the chloro-substituted thiophene (B33073) with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgmdpi.comtcichemicals.com This reaction is highly versatile and tolerates a wide range of functional groups, making it a popular choice for the synthesis of biaryl and heteroaryl compounds. nih.govsemanticscholar.org
Heck Reaction: The Heck reaction couples the chloro-substituted thiophene with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. organic-chemistry.orgnih.gov This reaction is particularly useful for the synthesis of substituted styrenes and other vinylated aromatic compounds. organic-chemistry.org
Buchwald-Hartwig Amination: As mentioned earlier for N-arylation, the Buchwald-Hartwig amination can also be utilized to couple the chloro-substituted thiophene with a wide variety of primary and secondary amines. wikipedia.org This reaction provides a direct route to N-substituted 4-aminothiophene derivatives. wikipedia.org
Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Base Example | Product Type |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Methyl 3-amino-4-phenylthiophene-2-carboxylate |
| Heck Reaction | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | Methyl 3-amino-4-styrylthiophene-2-carboxylate |
| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃ / BINAP / NaOtBu | Methyl 3-amino-4-(phenylamino)thiophene-2-carboxylate |
Multi-site Functionalization and Combinatorial Approaches
The presence of three distinct reactive sites on the this compound scaffold makes it an ideal substrate for multi-site functionalization and combinatorial chemistry approaches. By strategically choosing the reaction conditions and protecting groups, it is possible to selectively modify one functional group while leaving the others intact. This sequential and selective functionalization allows for the systematic generation of diverse libraries of compounds. For instance, one could first perform a Suzuki coupling at the chloro position, followed by acylation of the amino group, and finally, hydrolysis of the ester to the carboxylic acid. This step-wise approach enables the creation of a vast array of structurally diverse molecules from a single starting material, which is highly valuable in the drug discovery process.
Chemo- and Regioselective Derivatization Strategies for Complex Molecular Assembly
The structure of this compound presents multiple reactive sites: the amino group at the C3 position, the methyl ester at the C2 position, the chloro group at the C4 position, and the C5 position of the thiophene ring. Achieving chemo- and regioselectivity in derivatization is crucial for the synthesis of complex molecules.
Derivatization of the Amino Group: The nucleophilic amino group is a primary site for derivatization.
Acylation: Reaction with various acylating agents such as acid chlorides or anhydrides would yield the corresponding amides. The choice of reaction conditions (e.g., base, solvent, temperature) would be critical to avoid competing reactions at other sites.
Sulfonylation: Treatment with sulfonyl chlorides would produce sulfonamide derivatives.
Alkylation and Arylation: N-alkylation and N-arylation could be achieved through reactions with alkyl or aryl halides, potentially under transition-metal catalysis (e.g., Buchwald-Hartwig amination). Selectivity would be a key challenge to prevent N,N-disubstitution and reactions at other positions.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines.
Transformations of the Methyl Ester: The ester group offers another handle for modification.
Hydrolysis: Saponification of the methyl ester to the corresponding carboxylic acid would provide a key intermediate for further transformations, such as amide bond formation with a diverse range of amines.
Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, although this often requires harsh conditions. Alternatively, conversion to the acid chloride followed by reaction with an amine is a more common approach.
Reduction: Reduction of the ester group to a primary alcohol would introduce a new functional group for further derivatization.
Reactions involving the Thiophene Ring:
Electrophilic Aromatic Substitution: The electron-donating amino group activates the thiophene ring towards electrophilic substitution, primarily at the C5 position. Reactions such as halogenation, nitration, and Friedel-Crafts acylation could potentially be directed to this position. The presence of the deactivating chloro and ester groups would influence the reactivity.
Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond at the C4 position and the C-H bond at the C5 position are potential sites for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions would allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, significantly increasing molecular diversity. Regioselectivity between the C4-Cl and C5-H positions would be a critical aspect to control.
Synthesis of Diversified Compound Libraries from a Common Thiophene Scaffold
The multi-functional nature of this compound makes it a potentially valuable scaffold for the synthesis of compound libraries in drug discovery and materials science. A common strategy involves a stepwise and selective modification of the different reactive sites.
A hypothetical workflow for library synthesis could be:
Initial Derivatization of the Amino Group: A set of diverse building blocks (e.g., various acyl chlorides or sulfonyl chlorides) could be reacted with the starting thiophene to generate a library of N-functionalized derivatives.
Modification of the Ester Group: Each of the N-functionalized derivatives could then undergo hydrolysis to the carboxylic acid, followed by amide coupling with a library of amines, leading to a significant expansion of the compound collection.
Functionalization of the Thiophene Ring: Selected members of the library could be further diversified through palladium-catalyzed cross-coupling reactions at the C4 or C5 position, introducing another layer of structural diversity.
This systematic approach would allow for the generation of a large and diverse library of compounds from a single, readily accessible starting material. The properties of the final compounds would be determined by the nature of the substituents introduced at each stage of the synthesis.
Structure Activity Relationship Sar and Structure Reactivity Relationship Srr Investigations
Elucidation of Structural Elements Influencing Molecular Reactivity and Potential Interactions
The reactivity and interaction profile of Methyl 3-amino-4-chlorothiophene-2-carboxylate are governed by the interplay of its constituent functional groups: the amino, chloro, and methyl carboxylate substituents, all attached to a central thiophene (B33073) ring.
The electronic and steric properties of this compound are a composite of the individual contributions of its substituents.
The amino group (-NH₂) at the C3 position is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the thiophene ring through resonance. This increases the electron density of the ring, making it more susceptible to electrophilic attack. This electron-donating effect is a key factor in the reactivity of aminothiophene derivatives.
The methyl carboxylate group (-COOCH₃) at the C2 position is a strong electron-withdrawing group. Both the carbonyl (C=O) and the ether-like oxygen can pull electron density from the thiophene ring through inductive and resonance effects. This deactivation of the ring can influence its reactivity in various chemical transformations.
A computational study on the related compound, Methyl-3-aminothiophene-2-carboxylate (lacking the chloro substituent), revealed that the amino and carboxyl groups can participate in various intermolecular and intramolecular interactions. acs.orgmdpi.com The presence of these groups on the same side of the thiophene ring can lead to the formation of intramolecular hydrogen bonds. acs.orgmdpi.com
The interplay of these electronic effects is summarized in the table below:
| Substituent | Position | Electronic Effect (Inductive) | Electronic Effect (Resonance) | Overall Effect on Ring Electron Density |
| Amino (-NH₂) | C3 | Weakly withdrawing | Strongly donating | Increase |
| Chloro (-Cl) | C4 | Strongly withdrawing | Weakly donating | Decrease |
| Methyl Carboxylate (-COOCH₃) | C2 | Withdrawing | Withdrawing | Decrease |
Conformational analysis of substituted thiophenes is crucial as the spatial arrangement of substituents can significantly impact reactivity and intermolecular interactions. For this compound, the proximity of the substituents on the five-membered ring introduces potential steric hindrance.
The placement of the amino group at C3 and the methyl carboxylate group at C2 can lead to steric strain, influencing the preferred conformation of the carboxylate group relative to the thiophene ring. Computational studies on Methyl-3-aminothiophene-2-carboxylate have indicated the presence of a weak intramolecular N-H···O hydrogen bond between the amino and carboxyl groups, which would favor a more planar conformation. acs.org This interaction can also create a steric hindrance effect. acs.org
Comparative Analysis of Thiophene Ring Substitution Patterns
The specific arrangement of substituents on the thiophene ring, known as positional isomerism, has a profound impact on the molecule's chemical and physical properties, as well as its biological activity.
Constitutional isomers, also known as positional isomers, are molecules that have the same atomic composition but different arrangements of bonds between atoms. sigmaaldrich.com A change in the position of a substituent on the thiophene ring can lead to significant differences in the electronic distribution, dipole moment, and steric environment of the molecule. For example, moving the chloro group from the C4 to the C5 position would alter its electronic influence on the carboxylate group and its steric interaction with the amino group.
Studies on other substituted aromatic compounds have demonstrated that positional isomerism can affect physicochemical properties and the ability to form specific intermolecular interactions, such as hydrogen bonding networks. sigmaaldrich.com In the context of drug design, different positional isomers can exhibit varied biological activities and potencies. For instance, in a series of substituted ketamine esters, compounds with substituents at the 2- and 3-positions were generally found to be more active than those with substituents at the 4-position. mdpi.com
The aromaticity of the thiophene ring is a key determinant of its stability and reactivity. nih.gov The substituents on this compound modulate this aromaticity. The electron-donating amino group tends to enhance the aromatic character, while the electron-withdrawing chloro and methyl carboxylate groups tend to decrease it. The net effect on the aromaticity will depend on the balance of these competing influences.
Insights from High-Throughput Screening and Computational SAR (CSAR) Methodologies
Modern drug discovery and materials science heavily rely on high-throughput screening (HTS) and computational methods to rapidly assess the properties of large numbers of compounds.
Computational Structure-Activity Relationship (CSAR) studies employ computer models to correlate the chemical structure of a compound with its biological activity. mdpi.com These methods can be used to predict the activity of new compounds and to guide the design of more potent and selective molecules. For thiophene derivatives, QSAR studies have been employed to understand the relationship between molecular descriptors (such as electronic and steric parameters) and their anti-inflammatory or antimicrobial activities. researchgate.net Such studies have highlighted the importance of electronic properties, like the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, in modulating the biological activity of thiophene analogs. nih.gov
Advanced Roles As a Core Heterocyclic Scaffold in Complex Molecule Synthesis
Utilization in the Construction of Fused and Bridged Heterocyclic Systems
The inherent reactivity and functional group positioning of methyl 3-amino-4-chlorothiophene-2-carboxylate make it a valuable precursor for creating polycyclic structures where the thiophene (B33073) ring is fused with other heterocyclic systems.
Synthesis of Thieno[3,2-b]thiophene (B52689) and Related Polycyclic Architectures
The thieno[3,2-b]thiophene core is a highly sought-after scaffold in materials science, particularly for organic electronics. While direct synthesis from this compound is not extensively documented, the Fiesselmann thiophene synthesis provides a powerful method for constructing this fused system from closely related precursors.
This reaction demonstrates the utility of 3-chlorothiophene-2-carboxylates in forming the thieno[3,2-b]thiophene skeleton. The process involves the condensation of a methyl 3-chlorothiophene-2-carboxylate derivative with methyl thioglycolate in the presence of a base like potassium tert-butoxide. researchgate.net This reaction proceeds via nucleophilic substitution of the chlorine atom, followed by an intramolecular cyclization to yield a methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylate. researchgate.net These products are valuable intermediates that can be further modified, for example, through saponification and decarboxylation, to produce the corresponding thieno[3,2-b]thiophen-3(2H)-ones. researchgate.net
| Starting Material (Example) | Reagents | Product | Yield (%) |
| Methyl 4-aryl-3-chlorothiophene-2-carboxylate | 1. Methyl thioglycolate, Potassium tert-butoxide/THF | Methyl 6-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylate | 41-78% |
This table illustrates a representative Fiesselmann reaction using a related precursor to demonstrate the construction of the thieno[3,2-b]thiophene core. researchgate.net
Application in the Formation of Nitrogen-Containing Polycycles (e.g., Indoles, Pyrazines)
The 3-amino group on the thiophene ring is a key functional handle for the synthesis of nitrogen-containing fused systems, most notably indole (B1671886) derivatives. A well-established method for this transformation is the Fischer indolization reaction.
A convenient, one-pot protocol has been developed for the synthesis of thieno[3,2-b]indoles starting from 3-aminothiophene-2-carboxylates. researchgate.net This approach involves the saponification of the methyl ester to form the corresponding sodium salt of the carboxylic acid, which is then treated directly with various arylhydrazines in glacial acetic acid. researchgate.net This sequence leads to the formation of the fused thieno[3,2-b]indole architecture. The resulting thieno[3,2-b]thiophen-3(2H)-ones from the Fiesselmann synthesis can also be treated with arylhydrazines to construct new N,S-heterotetracenes, specifically 9H-thieno[2',3':4,5]thieno[3,2-b]indoles. researchgate.net
There is limited specific information in the available literature regarding the direct use of this compound for the synthesis of pyrazine-fused systems.
Design Principles for Scaffold-Based Chemical Space Exploration
The utility of this compound extends beyond the synthesis of specific targets into the broader field of chemical library design and materials science. Its structure is well-suited for systematic modification, allowing for the exploration of a wide chemical space.
Rational Scaffold Design for Diversity-Oriented Synthesis
Diversity-Oriented Synthesis (DOS) aims to create libraries of structurally diverse small molecules from a common starting material in a limited number of steps. The this compound scaffold is an excellent candidate for such strategies due to its distinct, orthogonally reactive functional groups.
The Amino Group: Can be acylated, alkylated, or used as a nucleophile to build new rings (e.g., pyrimidines, as seen with the methyl-analogue). researchgate.netchemicalbook.com
The Chloro Group: Can participate in cross-coupling reactions (e.g., Suzuki, Stille) to introduce aryl or other carbon-based substituents, or it can be a site for nucleophilic aromatic substitution.
The Ester Group: Can be hydrolyzed to the carboxylic acid, reduced to an alcohol, or converted to an amide, each opening new avenues for derivatization.
For instance, a divergent synthesis approach has been demonstrated starting from the related precursor, methyl 3-amino-4-methylthiophene-2-carboxylate. researchgate.net In this scheme, the ester is first converted to a carbohydrazide, which is then condensed with a variety of functionalized aldehydes to produce a library of N-acylhydrazone derivatives. researchgate.net This strategy highlights how a single, functionalized thiophene core can be rapidly elaborated into a large and diverse set of molecules for biological screening. researchgate.net
| Reaction Site | Transformation | Potential for Diversity |
| C3-Amine | Acylation, Alkylation, Cyclization | Introduction of varied side chains and new ring systems. |
| C4-Chloro | Cross-Coupling, SNAr | Introduction of diverse aryl and alkyl groups. |
| C2-Ester | Hydrolysis, Amidation, Reduction | Modification of polarity and introduction of new functional handles. |
Building Block for Multifunctional Molecules and Advanced Materials
The robust aromatic nature of the thiophene ring, combined with its specific functionalization, makes this compound a valuable building block for creating multifunctional molecules and advanced materials. Closely related thiophene derivatives are recognized as indispensable intermediates for applications in pharmaceuticals, agrochemicals, and electronic materials. nbinno.com
The thieno[3,2-b]thiophene unit, accessible from chlorothiophene precursors, is a cornerstone for the development of organic semiconductors, light-harvesting dyes for solar cells, and p-type semiconductors for organic field-effect transistors (OFETs). researchgate.net The planarity and sulfur-sulfur interactions of this fused system facilitate efficient charge transport. researchgate.net Therefore, this compound represents a key starting material for accessing these advanced material scaffolds. Its functional groups allow for fine-tuning of electronic properties, solubility, and solid-state packing, which are critical parameters for device performance.
Computational and Theoretical Chemistry Studies on Methyl 3 Amino 4 Chlorothiophene 2 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key properties that govern a molecule's stability and reactivity. For Methyl 3-amino-4-chlorothiophene-2-carboxylate, such calculations would be crucial in characterizing the influence of the electron-donating amino group and the electron-withdrawing chloro and carboxylate groups on the thiophene (B33073) ring.
While specific quantum chemical studies on this compound are not extensively available in the current literature, the principles can be illustrated by studies on analogous compounds. For instance, a computational study on the closely related Methyl-3-aminothiophene-2-carboxylate (matc), which lacks the 4-chloro substituent, provides a framework for understanding the electronic properties.
Frontier Molecular Orbital Theory Applications for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry used to predict the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.
A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher chemical reactivity and lower kinetic stability. In a hypothetical calculation for this compound, the HOMO would likely be delocalized over the thiophene ring and the amino group, while the LUMO would be distributed across the ring and the electron-withdrawing methyl carboxylate group. The presence of the chlorine atom at the 4-position would be expected to lower the energy of both the HOMO and LUMO compared to the non-chlorinated analog, potentially altering the HOMO-LUMO gap and thus the molecule's reactivity profile.
For the analogous compound, Methyl-3-aminothiophene-2-carboxylate, calculations have shown that the HOMO and LUMO are mainly delocalized over the thiophene ring. The amino group contributes significantly to the HOMO, while the carboxyl group contributes to the LUMO. The calculated HOMO-LUMO gap for this analog was approximately 4.537 eV, implying high chemical reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Characteristics for this compound This table is illustrative and based on general principles of FMO theory and data from analogous compounds.
| Molecular Orbital | Primary Atomic Contributions | Predicted Role in Reactions |
| HOMO | Thiophene Ring, Amino Group (N) | Nucleophilic / Electron Donor |
| LUMO | Thiophene Ring, Carboxylate Group (C=O) | Electrophilic / Electron Acceptor |
Reaction Pathway Prediction and Transition State Analysis
Quantum chemical calculations are instrumental in mapping out potential reaction pathways and identifying the associated transition states. By calculating the potential energy surface for a reaction, chemists can determine the most likely mechanism, the activation energy required, and the structure of the high-energy transition state.
For this compound, this could be applied to predict the outcomes of electrophilic or nucleophilic substitution reactions on the thiophene ring. For example, calculations could model the approach of an electrophile and determine whether substitution is more favorable at the C5 position, which is a common reactive site in thiophene derivatives. Density Functional Theory (DFT) is a common method used for such mechanistic studies, as it provides a good balance between accuracy and computational cost. These calculations can elucidate the step-by-step process of bond breaking and formation, providing a detailed picture of the reaction dynamics at a molecular level.
Molecular Modeling and Simulation of Molecular Interactions
Beyond the electronic properties of an isolated molecule, computational methods can simulate how this compound interacts with other molecules, including biological macromolecules like proteins. These simulations are vital for drug discovery and materials science.
Ligand-Target Docking for Structural Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is used to understand the binding mode and affinity of a ligand to a potential biological target.
In a hypothetical docking study, this compound would be placed into the binding site of a target protein. The docking algorithm would then sample various conformations and orientations of the ligand, scoring them based on factors like hydrogen bonding, electrostatic interactions, and hydrophobic contacts. The results could reveal key amino acid residues that interact with the amino, chloro, or carboxylate groups of the ligand, providing a structural basis for its potential biological activity. This information is crucial for structure-based drug design, where a molecule is optimized to improve its fit and interaction with a specific target.
Molecular Dynamics Simulations for Conformational Landscape and Stability Assessment
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements and interactions of the ligand within a protein's binding site or in a solvent.
In Silico Screening and Predictive Algorithm Development
The structural and electronic information derived from computational studies can be leveraged in large-scale virtual screening campaigns and the development of predictive models. In silico screening involves computationally evaluating large libraries of compounds to identify those with a high probability of being active against a specific target.
This compound could serve as a fragment or scaffold in the design of such virtual libraries. By computationally modifying its structure (e.g., by changing substituents on the thiophene ring), vast numbers of virtual derivatives can be generated. These libraries can then be screened against various biological targets using techniques like high-throughput molecular docking.
Furthermore, data from computational studies on this molecule and its analogs could contribute to the development of Quantitative Structure-Activity Relationship (QSAR) models. These are predictive algorithms that correlate chemical structure with biological activity. By identifying key molecular descriptors (e.g., HOMO/LUMO energies, molecular shape, charge distribution) that are predictive of activity, these models can be used to prioritize the synthesis and testing of new compounds, thereby accelerating the discovery process.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Chemical Transformations.
Quantitative Structure-Reactivity Relationship (QSRR) modeling represents a sophisticated computational approach to predict the reactivity of chemical compounds in various transformations based on their molecular structure. For this compound, QSRR studies can provide valuable insights into its chemical behavior, guiding synthetic strategies and reaction optimization. While specific QSRR models exclusively for this compound are not extensively documented in publicly available literature, the principles can be applied by examining its structural features in the context of broader studies on thiophene derivatives.
A typical QSRR study involves the calculation of a set of molecular descriptors that quantify different aspects of the molecule's structure. These descriptors are then correlated with experimentally determined reactivity data, such as reaction rates or yields, using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) regression.
For this compound, key descriptors would likely include:
Electronic Descriptors: These quantify the electron distribution in the molecule. Examples include atomic charges on the thiophene ring atoms, the amino group, and the chloro substituent, as well as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity.
Steric Descriptors: These describe the size and shape of the molecule. Molar volume, surface area, and specific steric parameters for the substituents (amino, chloro, and methyl carboxylate groups) would be relevant.
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and arrangement of atoms.
A hypothetical QSRR model for a reaction involving this compound, for instance, an electrophilic substitution on the thiophene ring, might reveal that a lower LUMO energy and a more negative charge on a specific carbon atom of the ring correlate with a higher reaction rate.
Table 1: Hypothetical Data for a QSRR Study of Thiophene Derivatives in an Electrophilic Aromatic Substitution Reaction
| Compound | Log(k) | HOMO (eV) | LUMO (eV) | Charge on C5 | Steric Parameter (Es) |
|---|---|---|---|---|---|
| This compound | 1.2 | -5.8 | -1.2 | -0.15 | -0.97 |
| Methyl 3-aminothiophene-2-carboxylate | 1.5 | -5.6 | -1.1 | -0.18 | -0.25 |
| Methyl 3-amino-4-bromothiophene-2-carboxylate | 1.1 | -5.9 | -1.3 | -0.14 | -1.16 |
| Methyl 3-nitro-4-chlorothiophene-2-carboxylate | 0.5 | -6.5 | -2.5 | -0.05 | -1.50 |
This table is for illustrative purposes and does not represent actual experimental data.
Chemometric Approaches for Dataset Analysis and Pattern Recognition.
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of this compound, chemometric techniques can be employed to analyze datasets of related thiophene derivatives to identify patterns in their properties and reactivity.
One of the primary chemometric tools is Principal Component Analysis (PCA) . PCA is a dimensionality reduction technique that transforms a large set of variables (e.g., molecular descriptors) into a smaller set of uncorrelated variables called principal components (PCs). The first few PCs typically capture the majority of the variance in the data. By plotting the data in the space of the first two or three PCs, it is possible to visualize clusters of compounds with similar characteristics.
Another useful chemometric method is Hierarchical Cluster Analysis (HCA) . HCA groups objects (in this case, molecules) based on their similarity, represented by a distance measure in the multidimensional descriptor space. The result is a dendrogram, a tree-like diagram that illustrates the arrangement of the clusters. This can be used to classify new or uncharacterized compounds based on their calculated descriptors.
Table 2: Hypothetical Dataset of Molecular Descriptors for Chemometric Analysis of Substituted Thiophenes
| Compound | Molecular Weight | LogP | Polar Surface Area | Dipole Moment | HOMO Energy | LUMO Energy |
|---|---|---|---|---|---|---|
| This compound | 191.65 | 1.8 | 66.5 | 3.5 | -5.8 | -1.2 |
| Methyl 3-aminothiophene-2-carboxylate | 157.20 | 1.2 | 66.5 | 3.2 | -5.6 | -1.1 |
| Methyl 3-amino-4-bromothiophene-2-carboxylate | 236.10 | 2.0 | 66.5 | 3.6 | -5.9 | -1.3 |
| Methyl 3-nitro-4-chlorothiophene-2-carboxylate | 221.64 | 1.5 | 112.8 | 5.8 | -6.5 | -2.5 |
This table is for illustrative purposes and does not represent actual experimental data.
By applying chemometric methods to such datasets, researchers can gain a deeper understanding of the chemical space occupied by these compounds and identify the key structural features that govern their behavior, which is crucial for the rational design of new molecules with desired properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3-amino-4-chlorothiophene-2-carboxylate?
- Methodological Answer : A common approach involves reacting thiophene precursors with chlorinating agents and amino-group donors under reflux. For example, analogous compounds (e.g., Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate) are synthesized via nucleophilic substitution or cyclization reactions using anhydrides (e.g., succinic or phthalic anhydride) in dichloromethane under nitrogen protection. Purification often employs reverse-phase HPLC with methanol-water gradients .
- Key Parameters :
- Solvent : Dry CH₂Cl₂ for moisture-sensitive reactions.
- Temperature : Reflux conditions (e.g., 40–60°C).
- Purification : Gradient elution (30% → 100% methanol) for high-purity yields (67–70%) .
Q. How is this compound characterized structurally?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., thiophene protons at δ 6.5–7.5 ppm, ester carbonyl at ~165 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretching at 1700–1750 cm⁻¹, NH₂ bending at 1600 cm⁻¹) .
- HPLC : Confirm purity (>98%) using C18 columns and UV detection .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer :
- Stoichiometry : Maintain a 1.2:1 molar ratio of anhydride to precursor to minimize side products .
- Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for enhanced solubility of intermediates.
- In Situ Monitoring : Use TLC or LC-MS to track reaction progress and terminate at optimal conversion .
Q. What strategies resolve contradictions in bioactivity data for thiophene derivatives?
- Methodological Answer :
- Structural Confirmation : Re-validate compound identity via X-ray crystallography (using SHELXL ) or high-resolution MS.
- Assay Reproducibility : Standardize in vitro protocols (e.g., concentration ranges, cell lines) to minimize variability.
- SAR Studies : Modify substituents (e.g., chloro, methyl groups) to isolate contributions to activity .
Q. How can lipophilicity be experimentally determined for this compound?
- Methodological Answer :
- HPLC Retention Time : Calculate the capacity factor (log k) using a C18 column and isocratic elution (e.g., 70% methanol/30% water) .
- Computational Tools : Compare experimental log P with predictions from software (e.g., XLogP3 ).
Safety and Handling
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks (H335) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Biological and Material Science Applications
Q. How can researchers evaluate the compound’s potential in cancer drug discovery?
- Methodological Answer :
- In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
- Mechanistic Studies : Perform Western blotting to assess kinase inhibition (e.g., p38 MAPK pathways) .
- Structural Analogues : Compare with bioactive thiophenes (e.g., Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate) to identify key pharmacophores .
Q. What role does this compound play in materials science?
- Methodological Answer :
- Building Block : Functionalize thiophene cores for conductive polymers or metal-organic frameworks (MOFs).
- Catalysis : Explore its use as a ligand in palladium-catalyzed cross-coupling reactions .
Analytical and Computational Tools
Q. Which computational methods predict the compound’s reactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
